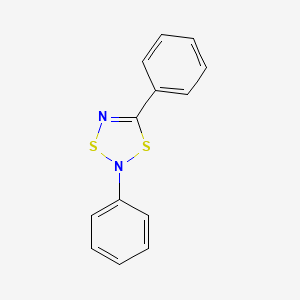

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole

Description

Properties

CAS No. |

62002-23-7 |

|---|---|

Molecular Formula |

C13H10N2S2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

2,5-diphenyl-1,3,2,4-dithiadiazole |

InChI |

InChI=1S/C13H10N2S2/c1-3-7-11(8-4-1)13-14-17-15(16-13)12-9-5-2-6-10-12/h1-10H |

InChI Key |

PIGDBWQZSGKROH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSN(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole typically involves the reaction of diphenylamine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diphenylamine+Sulfur Monochloride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity against various pathogens.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.

Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocycles

Key Observations :

- Sulfur vs. Nitrogen/Oxygen : Sulfur’s larger atomic size and lower electronegativity compared to nitrogen or oxygen may increase polarizability and alter π-conjugation in dithiadiazoles. This could enhance charge-transfer interactions or ligand-metal binding.

- Substituent Positioning : The 2,5-diphenyl substitution pattern (analogous to EDTC in triazoles ) may sterically hinder reactivity while improving thermal stability.

Physicochemical Properties

Table 3: Key Properties of Analogous Compounds

Inferred Properties for Dithiadiazole :

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole, and what are their critical parameters?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiobenzamide derivatives can be refluxed with sulfurizing agents (e.g., SCl₂ or Lawesson’s reagent) in aprotic solvents like DMSO or DMF. Critical parameters include reaction time (e.g., 18 hours for analogous triazole syntheses ), stoichiometric ratios, and temperature control. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is essential to achieve yields >60%, as demonstrated in related heterocyclic systems .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments.

- Mass spectrometry (MS) : Validate molecular weight (e.g., 270.34 g/mol for C₁₄H₁₀N₂S₂) and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and bond-length discrepancies in the dithiadiazole core.

- UV-Vis spectroscopy : Assess π→π* transitions for electronic properties .

- Physical properties (e.g., melting point) should align with structurally similar compounds (e.g., 141–143°C for triazoles ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile sulfurizing agents.

- Waste disposal : Segregate toxic byproducts (e.g., chlorinated solvents) and collaborate with certified waste management services, as outlined for thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound?

- Methodological Answer :

- Solvent screening : Compare polar aprotic solvents (DMSO, DMF) versus ethers for reaction efficiency .

- Catalyst use : Explore iodine or Lewis acids to accelerate cyclization.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yield .

- Purification : Optimize recrystallization solvents (e.g., ethanol/water vs. acetonitrile) to eliminate byproducts.

Q. What methodologies are recommended to resolve contradictions in reported biological or physicochemical properties of this compound?

- Methodological Answer :

- Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., solvent purity, temperature).

- Cross-lab validation : Share samples for independent NMR/mass spec analysis to rule out instrumentation bias .

- Computational modeling : Use DFT to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

- Iterative data triangulation : Apply qualitative research frameworks to identify overlooked variables (e.g., moisture sensitivity) .

Q. How can the electronic structure and reactivity of this compound be systematically investigated?

- Methodological Answer :

- DFT calculations : Map molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites.

- Cyclic voltammetry : Measure redox potentials to assess stability under oxidative/reductive conditions.

- Photophysical studies : Quantify fluorescence quantum yields to evaluate π-conjugation efficiency compared to oxadiazole analogs .

- Kinetic assays : Monitor reactivity with electrophiles (e.g., methyl iodide) to probe sulfur-nitrogen bond polarization.

Q. What experimental designs are suitable for evaluating the potential application of this compound in materials science?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>250°C expected for aromatic systems).

- Photovoltaic testing : Incorporate into organic solar cells as electron-transport layers; measure charge mobility via space-charge-limited current (SCLC) techniques.

- Coordination chemistry : Screen metal-binding capacity (e.g., with Pd(II) or Cu(I)) to assess utility in catalysis, referencing ligand design for benzodiazepines .

- Energetic materials : Evaluate detonation velocity/pressure using computational models, as applied to oxadiazole-based compounds .

Notes on Evidence Utilization

- Synthesis protocols from triazole and benzimidazole studies were adapted for methodological parallels.

- Safety guidelines and spectroscopic standards were generalized from analogous heterocycles.

- Computational and iterative analysis frameworks provide cross-disciplinary rigor for resolving data inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.